molecular formula C23H16ClN5 B2712565 6-chloro-N,N'-di-1-naphthyl-1,3,5-triazine-2,4-diamine CAS No. 30355-07-8

6-chloro-N,N'-di-1-naphthyl-1,3,5-triazine-2,4-diamine

Cat. No. B2712565
CAS RN: 30355-07-8
M. Wt: 397.87
InChI Key: JWHUFJNEBAPEIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-N,N’-di-1-naphthyl-1,3,5-triazine-2,4-diamine is a chemical compound with the molecular formula C23H16ClN5 and a molecular weight of 397.86 . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 6-chloro-N,N’-di-1-naphthyl-1,3,5-triazine-2,4-diamine is based on a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. The triazine ring is substituted with a chlorine atom and two naphthyl groups .

Scientific Research Applications

Antimalarial and Antitumor Applications

A study by Rosowsky et al. (1973) synthesized derivatives of 1,2-dihydro-s-triazines, including compounds related to 6-chloro-N,N'-di-1-naphthyl-1,3,5-triazine-2,4-diamine, and evaluated their biological activity. The synthesized compounds showed moderate inhibition of Streptococcus faecium and human epidermal carcinoma cells in vitro, as well as increased mean survival in mice bearing leukemia, suggesting potential applications as antimalarial and antitumor agents (Rosowsky, Chen, Amand, & Modest, 1973).

Supramolecular Chemistry

Moral et al. (2010) investigated the microwave-assisted synthesis of pyrazolyl bistriazines, including derivatives of 6-chloro-N,N'-bispyrazolyl-[1,3,5]triazine-2,4-diamines. These compounds show promise in supramolecular chemistry for the creation of extended polymers with interesting fluorescence properties, achieved through hydrogen bonds and/or metal complexation (Moral, Ruiz, Moreno, Díaz‐Ortiz, López-Solera, Hoz, & Sánchez-Migallón, 2010).

Herbicide Degradation

The study of soil-applied herbicides' dissipation kinetics, including atrazine and simazine (related to this compound), at various sites with different characteristics, provides insight into agronomic and environmental perspectives. This research highlights the impact of climatic, pedological, and agronomical characteristics on herbicide behavior in soil (Baer & Calvet, 1999).

Chiral Auxiliaries in NMR Spectroscopy

Uccello-Barretta et al. (1998) synthesized triazine derivatives, including 2-chloro-4,6-bis[(R)-1-(1-naphthyl)ethylamino]-1,3,5-triazine, and demonstrated their efficiency and versatility as chiral solvating agents for determining the enantiomeric composition of chiral compounds by NMR. This application is crucial for the pharmaceutical industry and research in stereoisomerism (Uccello-Barretta, Iuliano, Franchi, Balzano, & Salvadori, 1998).

Safety and Hazards

According to the safety data sheet, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water, but vomiting should not be induced . In all cases, a doctor should be consulted immediately .

properties

IUPAC Name

6-chloro-2-N,4-N-dinaphthalen-1-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN5/c24-21-27-22(25-19-13-5-9-15-7-1-3-11-17(15)19)29-23(28-21)26-20-14-6-10-16-8-2-4-12-18(16)20/h1-14H,(H2,25,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHUFJNEBAPEIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=NC(=NC(=N3)Cl)NC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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